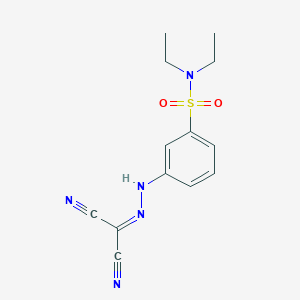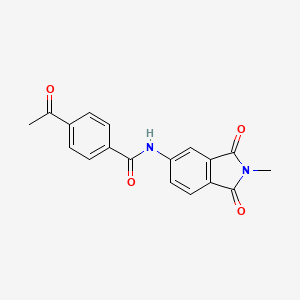
(3-(N,N-diéthylsulfamoyl)phényl)carbonohydrazonoyl dicyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a diethylsulfamoyl group, and a methanecarbohydrazonoyl cyanide moiety
Applications De Recherche Scientifique
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
Target of Action
Similar compounds, such as sulfonamides, have been known to exhibit a broad range of pharmacological activities . They are often used as antimicrobial agents, and their anticancer activity has been attributed to the inhibition of carbonic anhydrase enzymes .
Mode of Action
It’s worth noting that sulfonamides, which this compound is a derivative of, generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth . The presence of the hydrazone group might also contribute to its biological activity .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the sulfonamide group could potentially influence its pharmacokinetic properties, as sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
Similar compounds have been reported to exhibit analgesic and anti-hypernociceptive activities, which could be indicative of the potential effects of this compound .
Méthodes De Préparation
The synthesis of 1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with sulfonyl chloride to form diethylsulfamoyl chloride.
Introduction of the cyano group: The cyano group can be introduced using cyanation reagents such as potassium cyanide or trimethylsilyl cyanide.
Formation of the methanecarbohydrazonoyl cyanide moiety:
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Comparaison Avec Des Composés Similaires
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide can be compared with other similar compounds, such as:
N-cyano-N-phenyl-p-toluenesulfonamide: This compound is used as a non-toxic electrophilic cyanating agent.
Cyanoacetamide derivatives: These compounds are used as precursors for heterocyclic synthesis and have diverse biological activities.
Cyanobenzotriazole: This compound is frequently used as an electrophilic cyanation reagent.
Propriétés
IUPAC Name |
3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-3-18(4-2)21(19,20)13-7-5-6-11(8-13)16-17-12(9-14)10-15/h5-8,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIFMLZAQGKETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NN=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2477467.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2477469.png)


![1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2477476.png)



![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)
![1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2477484.png)
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2477485.png)
![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)
